molecular formula C11H12N2O3 B1622624 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine CAS No. 501326-00-7

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine

Cat. No. B1622624
CAS RN: 501326-00-7
M. Wt: 220.22 g/mol
InChI Key: PKZYEWCOLFKKOT-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine, also known as DOA or DOAM, is a synthetic compound that belongs to the class of oxazolamines. DOA is a potent and selective agonist for the sigma-1 receptor, a protein that is involved in various physiological and pathological processes. Sigma-1 receptor agonists have been studied extensively for their potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and pain.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

  • Antimicrobial Properties : Compounds related to 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine have shown significant antimicrobial activities against pathogenic bacteria and fungi (Al-Wahaibi et al., 2021).
  • Anti-Cancer Potential : These compounds also exhibit anti-proliferative activities against various cancer cell lines, including prostate, colorectal, and breast cancer (Al-Wahaibi et al., 2021).

Material Science and Polymer Chemistry

  • Polyamic Acid Methyl Ester Precursors : Derivatives of this compound are used in synthesizing hyperbranched aromatic polyimides, which are soluble and have applications in material science (Yamanaka, Jikei, & Kakimoto, 2000).

Synthetic Organic Chemistry

  • Synthesis of Novel Compounds : The compound and its derivatives are used in synthesizing a variety of novel organic compounds, which have potential applications in drug discovery and development (Bektaş et al., 2007).
  • Photochemical Synthesis : It is involved in photochemical methodologies for synthesizing various heterocyclic compounds, highlighting its role in innovative synthetic approaches (Buscemi et al., 2001).

Catalysis

  • Catalytic Applications : Research has explored its use in palladium-catalyzed amination reactions, demonstrating its significance in catalysis and organic transformations (Hooper, Utsunomiya, & Hartwig, 2003).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZYEWCOLFKKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396996
Record name 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501326-00-7
Record name 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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